

Technical Support Center: JTV-519 in Failing Hearts

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Compound of Interest

Compound Name: *JTV-519 hemifumarate*

Cat. No.: *B8050390*

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the dose-dependent effects of JTV-519 (also known as K201) in failing hearts.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for JTV-519 in failing hearts?

A1: JTV-519 is a 1,4-benzothiazepine derivative that primarily acts by stabilizing the ryanodine receptor 2 (RyR2) in its closed state within the sarcoplasmic reticulum (SR) of cardiac myocytes.^[1] In heart failure, RyR2 channels can become "leaky," leading to abnormal diastolic Ca²⁺ release from the SR. This Ca²⁺ leak can contribute to cardiac arrhythmias and impaired contractility.^{[2][3]} JTV-519 is thought to enhance the binding of calstabin2 (also known as FKBP12.6) to RyR2, which stabilizes the channel and reduces the diastolic Ca²⁺ leak.^{[2][4]}

Q2: What is the role of calstabin2 (FKBP12.6) in the therapeutic effect of JTV-519?

A2: The role of calstabin2 in the action of JTV-519 is a key area of investigation. Some studies suggest that JTV-519's beneficial effects are dependent on its ability to restore the binding of calstabin2 to PKA-hyperphosphorylated RyR2, thereby stabilizing the channel.^{[2][3]} However, other research indicates that JTV-519 can suppress spontaneous Ca²⁺ release from the SR irrespective of its association with FKBP12.6.^[5] This suggests that JTV-519 may also have direct effects on the RyR2 channel.

Q3: Are there known off-target effects of JTV-519?

A3: Yes, JTV-519 is known to be a multi-channel blocker.^{[6][7]} It can affect other ion channels in cardiomyocytes, including L-type Ca²⁺ channels (ICa), the inward rectifying K⁺ current (IK1), and the rapidly activating component of the delayed rectified K⁺ current (IKr).^[6] At higher concentrations, it can also inhibit the sarcoplasmic/endoplasmic reticulum Ca²⁺-ATPase (SERCA), which would reduce SR Ca²⁺ uptake.^[8] These off-target effects can contribute to its overall pharmacological profile and may be dose-dependent.

Troubleshooting Guide

Issue	Possible Cause(s)	Suggested Solution(s)
No improvement in cardiac function at low doses (e.g., 0.3 μ M).	The concentration may be insufficient to achieve a therapeutic effect in your specific experimental model of heart failure. [1]	Increase the concentration of JTV-519 in a stepwise manner (e.g., to 1 μ M) and re-evaluate the functional parameters.
A decline in cardiac function is observed at higher doses (e.g., 1 μ M or greater).	Off-target effects, such as inhibition of L-type Ca^{2+} channels or SERCA, may become prominent at higher concentrations, leading to negative inotropic effects. [1][8]	Perform a dose-response curve to identify the optimal therapeutic window for your model. Consider measuring specific ion channel currents to assess off-target engagement.
Variability in the effect of JTV-519 between different heart failure models.	The underlying pathophysiology of the heart failure model (e.g., ischemia-reperfusion vs. pacing-induced) can influence the response to JTV-519. The status of RyR2 phosphorylation and calstabin2 binding may differ.	Characterize the molecular phenotype of your heart failure model, including RyR2 phosphorylation status and calstabin2 levels. This will help in interpreting the results.
JTV-519 does not prevent arrhythmias in your model.	The arrhythmias in your model may not be primarily driven by RyR2-mediated Ca^{2+} leak. Alternatively, the dose of JTV-519 may be suboptimal.	Confirm the presence of diastolic Ca^{2+} sparks or waves in your model to verify that RyR2 leak is a contributing factor. Optimize the JTV-519 concentration.

Data Presentation

Table 1: Dose-Dependent Effects of JTV-519 on Cardiac Function and Ca^{2+} Handling

Parameter	JTV-519 Concentration	Observed Effect	Animal Model	Reference
Left Ventricular Ejection Fraction	Not specified	Increased from 31.1% to 45.8%	Mouse (Myocardial Infarction)	[2]
Diastolic Ca ²⁺ Leak	1 μM	Significantly reduced	Mouse Cardiomyocytes	[9]
SR Ca ²⁺ Load	1 μM	Decreased	Mouse Cardiomyocytes	[9]
Ca ²⁺ Transient Amplitude	0.3 - 3.0 μM	Dose-dependent decrease	Rat Cardiomyocytes	[10]
L-type Ca ²⁺ Current (ICa) Inhibition	0.3 μM	6.2% (non-significant)	Rat Ventricular Myocytes	[11]
L-type Ca ²⁺ Current (ICa) Inhibition	1.0 μM	22.0% (significant)	Rat Ventricular Myocytes	[11]
L-type Ca ²⁺ Current (ICa) Inhibition	3.0 μM	59.6% (significant)	Rat Ventricular Myocytes	[11]
SERCA Inhibition (IC ₅₀)	~9-19 μM (Ca ²⁺ dependent)	Potent block at resting Ca ²⁺	Cardiac Microsomes	[8]

Experimental Protocols

Protocol 1: Assessment of SR Ca²⁺ Leak in Isolated Cardiomyocytes

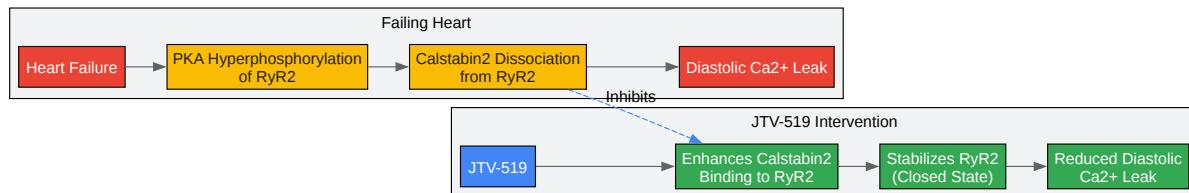
- Cell Isolation: Isolate ventricular myocytes from the failing heart model and a control group.
- Dye Loading: Load the isolated myocytes with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM).

- JTV-519 Incubation: Pre-incubate a subset of cells with the desired concentration of JTV-519 (e.g., 1 μ M) or vehicle control for at least 2 hours.[12]
- Induction of Ca²⁺ Overload (Optional): To promote SR Ca²⁺ leak, cells can be treated with ouabain.[9]
- Confocal Microscopy: Use a laser-scanning confocal microscope to visualize and quantify spontaneous diastolic Ca²⁺ release events (Ca²⁺ sparks and waves).
- Data Analysis: Quantify the frequency and amplitude of Ca²⁺ sparks and the incidence of Ca²⁺ waves in the different treatment groups.

Protocol 2: Immunoprecipitation of RyR2 and Assessment of Calstabin2 Binding

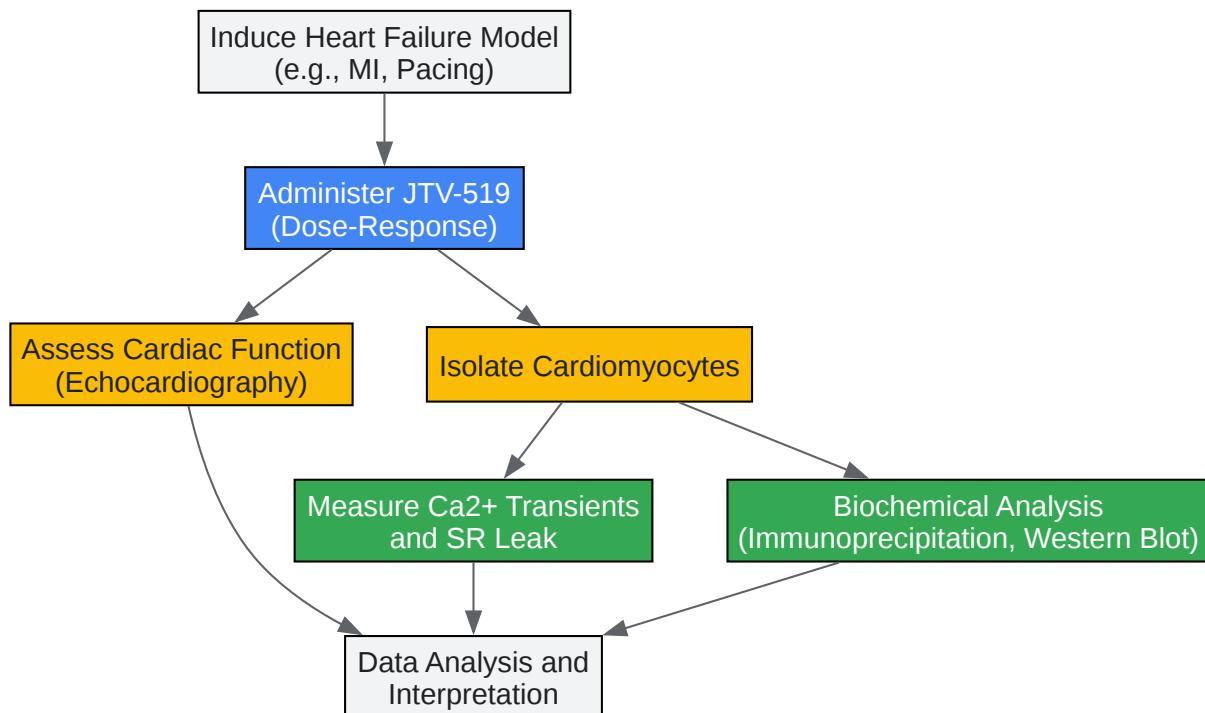
- Tissue Homogenization: Homogenize ventricular tissue samples from treated and untreated failing hearts in a suitable lysis buffer.
- Immunoprecipitation: Incubate the protein lysates with an anti-RyR2 antibody to immunoprecipitate the RyR2 channel complex.
- Western Blotting: Separate the immunoprecipitated proteins by SDS-PAGE and transfer them to a membrane.
- Antibody Probing: Probe the membrane with primary antibodies against RyR2, calstabin2, and phospho-RyR2 (e.g., at Ser-2808) to assess the levels of each protein in the complex.
- Densitometry: Quantify the band intensities to determine the relative amount of calstabin2 bound to RyR2 and the phosphorylation status of RyR2.

Mandatory Visualizations



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Caption: Signaling pathway of JTV-519 in failing hearts.



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Caption: General experimental workflow for studying JTV-519.

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